6-Acetonyldihydrosanguinarine

Description

Properties

IUPAC Name |

1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-12(25)7-17-21-14(5-6-18-23(21)29-11-26-18)15-4-3-13-8-19-20(28-10-27-19)9-16(13)22(15)24(17)2/h3-6,8-9,17H,7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEHMWWDDDSJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

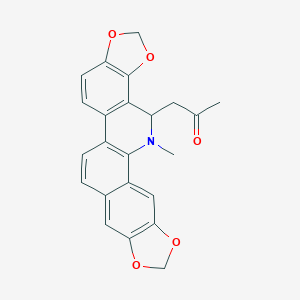

Canonical SMILES |

CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307625 | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | xi-8-Acetonyldihydrosanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37687-34-6 | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37687-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

194 - 195.5 °C | |

| Record name | xi-8-Acetonyldihydrosanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6-Acetonyldihydrosanguinarine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrosanguinarine is a benzophenanthridine alkaloid naturally occurring in plants of the Papaveraceae family, notably Chelidonium majus and Macleaya cordata. As a derivative of the well-researched alkaloid sanguinarine (B192314), it holds potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, and putative biological activities. This document collates available data on related compounds to infer potential mechanisms of action and offers detailed experimental protocols for its study.

Introduction

Sanguinarine and its derivatives have long been a subject of scientific inquiry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound, a structurally related analogue, has been isolated from medicinal plants, suggesting its potential contribution to their therapeutic properties. Understanding the specific characteristics and biological profile of this compound is crucial for evaluating its potential as a standalone therapeutic agent or as a lead compound for drug development.

Chemical Properties and Characterization

This compound is characterized by the addition of an acetonyl group at the 6-position of the dihydrosanguinarine (B1196270) core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₁₉NO₅ |

| Molecular Weight | 389.40 g/mol |

| IUPAC Name | 1-(13-methyl-10,11-dihydro[1]dioxolo[4,5-i][1]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-13(14H)-yl)propan-2-one |

| Synonyms | 6-Acetonyl-5,6-dihydrosanguinarine |

| CAS Number | 108613-79-0 |

2.1. Spectral Data

Isolation and Synthesis

3.1. Isolation from Natural Sources

This compound has been successfully isolated from the plant Macleaya cordata.[1] A general protocol for the isolation of alkaloids from this plant involves extraction with an acidic aqueous solution followed by purification using chromatographic techniques.

3.1.1. Experimental Protocol: Isolation of Alkaloids from Macleaya cordata

This protocol is a generalized procedure based on common alkaloid extraction methodologies.

-

Plant Material: Dried and powdered aerial parts of Macleaya cordata.

-

Extraction:

-

Macerate the plant material in methanol (B129727) for 72 hours at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in a 2% sulfuric acid solution and partition with chloroform (B151607) to remove non-alkaloidal compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) solution.

-

Extract the liberated alkaloids with chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude alkaloid fraction.

-

-

Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions containing compounds with similar Rf values.

-

Further purify the combined fractions containing this compound using preparative TLC or high-performance liquid chromatography (HPLC).

-

3.2. Chemical Synthesis

3.2.1. Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activities

While there is a lack of specific quantitative data for this compound, the biological activities of its parent compound, sanguinarine, and the related compound, dihydrosanguinarine, have been extensively studied. This information provides a strong basis for inferring the potential therapeutic effects of this compound.

4.1. Cytotoxic and Anticancer Activity

Sanguinarine exhibits potent cytotoxic effects against a variety of cancer cell lines. Dihydrosanguinarine has been shown to be less cytotoxic than sanguinarine.[1] One study on human promyelocytic leukemia HL-60 cells found that sanguinarine had an IC₅₀ of 0.9 µM, while dihydrosanguinarine at 20 µM only reduced cell viability to 52% after 24 hours of exposure.[1] Both compounds were found to induce apoptosis and necrosis.[1] It is plausible that this compound also possesses cytotoxic properties, although likely with a different potency compared to sanguinarine and dihydrosanguinarine.

4.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.2. Anti-inflammatory Activity

Sanguinarine is known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses. Given the structural similarity, this compound may also exhibit anti-inflammatory effects by modulating similar pathways.

4.2.1. Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay provides a preliminary indication of anti-inflammatory activity.

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes and then at 70°C for 5 minutes to induce denaturation.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

4.3. Antimicrobial Activity

Sanguinarine exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Dihydrosanguinarine has also been reported to have antifungal activity. Therefore, it is reasonable to hypothesize that this compound may possess antimicrobial properties.

4.3.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the antimicrobial efficacy of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of sanguinarine are often attributed to its ability to interact with various cellular targets and modulate key signaling pathways. Due to the structural similarities, this compound may share some of these mechanisms.

5.1. Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Sanguinarine has been shown to inhibit the activation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

5.2. Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Sanguinarine has been reported to affect MAPK signaling, particularly the ERK1/2 pathway.

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring benzophenanthridine alkaloid with a chemical structure that suggests a range of potential biological activities. While direct experimental data for this compound is limited, the well-documented pharmacological profile of its parent compound, sanguinarine, provides a strong rationale for further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ and MIC values of this compound in various cancer cell lines, inflammatory models, and against a panel of pathogenic microorganisms.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Synthetic Protocol Development: Establishing an efficient and scalable synthetic route to facilitate further pharmacological studies and the generation of novel analogues.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in preclinical animal models.

A thorough investigation into these areas will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

6-Acetonyldihydrosanguinarine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

6-Acetonyldihydrosanguinarine is a derivative of the naturally occurring benzophenanthridine alkaloid sanguinarine (B192314). While research on this specific compound is limited, the biological activities of its parent compounds, sanguinarine and dihydrosanguinarine (B1196270), suggest potential for further investigation, particularly in the realm of anticancer research. This technical guide provides a comprehensive overview of the known chemical structure and properties of this compound, alongside a detailed exploration of the biological activities and associated signaling pathways of its parent compounds, which are likely to be relevant to the activity of this derivative. This document also outlines generalized experimental protocols for the isolation and biological evaluation of such alkaloids, aiming to facilitate future research into this promising compound.

Chemical Structure and Properties

This compound is a derivative of dihydrosanguinarine, featuring an acetonyl group at the 6th position. Its chemical structure is presented below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Dihydrosanguinarine | Sanguinarine |

| Molecular Formula | C23H19NO5[1] | C20H15NO4 | C20H14NO4+ |

| Molecular Weight | 389.40 g/mol [1] | 333.34 g/mol | 332.33 g/mol |

| IUPAC Name | 1-(2,3-dimethoxy-12-methyl-12,13-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium-13-yl)propan-2-one | 13-Methyl-13,14-dihydro-[1][2]benzodioxolo[5,6-c][1][2]dioxolo[4,5-i]phenanthridine | 13-methyl-[1][2]benzodioxolo[5,6-c][1][2]dioxolo[4,5-i]phenanthridin-13-ium |

| CAS Number | 37687-34-6 | 3606-45-9 | 2447-54-3 |

| Topological Polar Surface Area | 57.2 Ų[1] | 40.2 Ų | 40.2 Ų |

| XlogP | 3.8[1] | 3.5 | 3.1 |

| Hydrogen Bond Donors | 0[1] | 0 | 0 |

| Hydrogen Bond Acceptors | 6[1] | 4 | 4 |

| Melting Point | Data not available | 190-192 °C | 277-280 °C (chloride) |

| Solubility | Data not available | Data not available | Slightly soluble in water; soluble in chloroform (B151607), ethanol |

Biological Activities and Mechanism of Action (Inferred from Sanguinarine and Dihydrosanguinarine)

Direct studies on the biological activity of this compound are not currently available in the public domain. However, the activities of its parent compounds, sanguinarine and dihydrosanguinarine, provide a strong basis for predicting its potential pharmacological effects.

Cytotoxicity and Anticancer Potential

Sanguinarine and its derivatives are known to possess significant cytotoxic and anticancer properties.[2] Dihydrosanguinarine, the direct precursor to this compound, has demonstrated cytotoxic effects against human promyelocytic leukemia HL-60 cells, although it is less potent than sanguinarine.[1] Both compounds can induce apoptosis and necrosis in cancer cells.[1] The anticancer activity of sanguinarine and its derivatives is attributed to their ability to suppress signal transduction pathways, induce apoptosis, and inhibit cancer cell proliferation.[2]

Table 2: Cytotoxicity Data for Dihydrosanguinarine and Sanguinarine

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Dihydrosanguinarine | HL-60 | MTT | > 20 µM (at 24h, viability decreased to 52%) | [1] |

| Sanguinarine | HL-60 | MTT | 0.9 µM (at 4h) | [1] |

Postulated Signaling Pathways

The biological activities of sanguinarine and its derivatives are associated with the modulation of several key signaling pathways that are crucial in cancer development and progression. It is highly probable that this compound exerts its effects through these same pathways.

-

JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

-

NF-κB Pathway: Plays a critical role in inflammation and cell survival.

-

MAPK Pathway: Involved in the regulation of cell proliferation, differentiation, and stress responses.

-

Wnt/β-catenin Pathway: Crucial for embryonic development and tissue homeostasis, and often dysregulated in cancer.

Caption: Postulated signaling pathways affected by sanguinarine derivatives.

Experimental Protocols

Specific experimental protocols for the synthesis, isolation, and biological evaluation of this compound have not been published. The following sections provide generalized methodologies based on standard practices for natural product chemistry and cell biology.

General Protocol for Isolation of Benzophenanthridine Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of alkaloids from a plant source.

Caption: Generalized workflow for the isolation of alkaloids from plant material.

Methodology:

-

Plant Material Preparation: The selected plant material is dried at room temperature or in an oven at low temperature (40-50 °C) and then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using either maceration (soaking at room temperature for several days) or Soxhlet extraction for a more exhaustive process.

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with a nonpolar solvent.

-

Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).

-

Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HL-60, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the known chemical properties and the well-documented biological activities of its parent compounds, sanguinarine and dihydrosanguinarine, strongly suggest its potential as a bioactive molecule, particularly in the context of anticancer research. The information and protocols provided in this technical guide are intended to serve as a foundation for future investigations into this compound. Further research is warranted to isolate or synthesize this compound, determine its physicochemical properties, and comprehensively evaluate its biological activities and mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this and other related benzophenanthridine alkaloids.

References

- 1. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Provenance of 6-Acetonyldihydrosanguinarine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and quantitative analysis of 6-Acetonyldihydrosanguinarine, a benzophenanthridine alkaloid of interest to researchers in drug development and the natural products sciences. This document is intended for professionals in the fields of phytochemistry, pharmacology, and medicinal chemistry.

Executive Summary

This compound is a naturally occurring alkaloid found within select species of the Papaveraceae family. This guide consolidates current scientific knowledge on its primary botanical sources, outlines detailed experimental protocols for its extraction and purification, and presents available quantitative data. Furthermore, this document includes visual diagrams of experimental workflows to facilitate a deeper understanding of the isolation processes. The primary natural sources identified are Chelidonium majus L. (Greater Celandine) and Macleaya cordata (Willd.) R. Br. (Plume Poppy).

Natural Sources of this compound

Scientific literature confirms the presence of this compound in the following plant species:

-

Chelidonium majus L. (Greater Celandine): This perennial herb is a well-documented source of a diverse array of isoquinoline (B145761) alkaloids. This compound has been purified from this plant, where it contributes to the plant's overall pharmacological profile.[1][2] Studies have investigated its immune-stimulatory effects.

-

Macleaya cordata (Willd.) R. Br. (Plume Poppy): The roots of this plant have been specifically identified as a source of this compound.[3] Macleaya cordata is known for its rich alkaloid content, which is utilized in various traditional and commercial applications.

While other species within the Papaveraceae family are rich in related alkaloids, Chelidonium majus and Macleaya cordata are the most definitively cited natural sources for this compound in the reviewed literature.

Quantitative Analysis

Precise quantitative data on the concentration of this compound in its natural sources is not extensively reported in the available literature. The concentration of alkaloids in plants can vary significantly based on factors such as geographical location, climate, and the developmental stage of the plant at the time of harvest. However, a study on Chelidonium majus provided yields for several related alkaloids from a crude extract, though this compound was not specifically quantified in that instance.

Table 1: Quantitative Data on Related Alkaloids from Chelidonium majus

| Alkaloid | Yield from 500 mg Crude Extract |

| Stylopine | 1.93 mg |

| Sanguinarine | 0.57 mg |

| Chelidonine | 1.29 mg |

| Protopine | 1.95 mg |

| Coptisine | 7.13 mg |

Data from a study focused on the isolation of major benzylisoquinoline alkaloids and may not be representative of the yield of this compound.

Experimental Protocols

The isolation and purification of this compound from its natural botanical sources involve multi-step procedures combining various chromatographic techniques. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of this and related alkaloids from Macleaya cordata and Chelidonium majus.

General Extraction of Total Alkaloids

This initial step is designed to extract the crude alkaloid fraction from the plant material.

-

Plant Material Preparation: Air-dried and powdered roots of Macleaya cordata or the whole herb of Chelidonium majus are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Methanol (B129727) is a commonly used solvent for this purpose. The extraction can be performed using a Soxhlet apparatus or by maceration with repeated solvent changes to ensure exhaustive extraction.

-

Acid-Base Partitioning: a. The crude methanol extract is evaporated to dryness under reduced pressure. b. The residue is then dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble. c. This acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds. d. The aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10). e. The free-base alkaloids are then extracted from the basified aqueous solution using a non-polar organic solvent such as chloroform (B151607).

-

Concentration: The organic solvent containing the crude alkaloid fraction is evaporated to dryness to yield the total alkaloid extract.

Chromatographic Isolation and Purification

The crude alkaloid extract is a complex mixture requiring further separation to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: a. The crude alkaloid extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column. b. The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol). c. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Recrystallization: Fractions enriched with this compound may be further purified by recrystallization from a suitable solvent system to yield a more purified crystalline product.

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, semi-preparative HPLC is employed.[3] a. Column: A reversed-phase C18 column is typically used. b. Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier such as formic acid or acetic acid to improve peak shape, is a common mobile phase system. The specific gradient will need to be optimized based on the analytical separation. c. Detection: UV detection at a wavelength determined from the UV spectrum of this compound is used to monitor the elution of the compound. d. Fraction Collection: The fraction corresponding to the peak of this compound is collected. e. Solvent Removal: The collected fraction is evaporated under reduced pressure to remove the mobile phase and yield the pure compound.

Structural Elucidation

The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the detailed chemical structure and stereochemistry of the compound.

Signaling Pathways

While the primary focus of this guide is the natural source and isolation of this compound, it is noteworthy that its biological activity has been investigated. One study reported that this compound purified from Chelidonium majus triggers the production of proinflammatory cytokines through the ROS-JNK/ERK-NFκB signaling pathway.[2]

Conclusion

This compound can be reliably sourced from Chelidonium majus and Macleaya cordata. The isolation of this compound requires a combination of classical and modern chromatographic techniques. While detailed quantitative data remains an area for further research, the established protocols provide a solid foundation for obtaining this compound for further pharmacological and chemical investigation. The elucidation of its role in inflammatory signaling pathways underscores its potential as a lead compound in drug discovery.

References

- 1. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Acetonyl-5,6-dihydrosanguinarine (ADS) from Chelidonium majus L. triggers proinflammatory cytokine production via ROS-JNK/ERK-NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Chemical Constituents from the Roots of Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating 6-Acetonyldihydrosanguinarine from Chelidonium majus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 6-acetonyldihydrosanguinarine, a bioactive alkaloid from the plant Chelidonium majus (greater celandine). This document outlines a comprehensive, albeit generalized, experimental protocol for its extraction and purification, based on established methodologies for isoquinoline (B145761) alkaloids from this species. Furthermore, it details the compound's known signaling pathway, offering insights into its mechanism of action.

Introduction

Chelidonium majus L. is a perennial herb belonging to the Papaveraceae family, long recognized in traditional medicine for its diverse therapeutic properties.[1] The plant is a rich source of various isoquinoline alkaloids, which are the primary contributors to its pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[1] Among the numerous alkaloids identified in C. majus is this compound, a derivative of the benzophenanthridine alkaloid sanguinarine.[2][3] Recent studies have highlighted its potential as an immune-modulatory agent.[4] This guide focuses on the critical aspects of isolating this specific compound for further research and development.

Quantitative Data Summary

While specific quantitative data for the isolation of this compound is not extensively reported, the following table outlines the key parameters that should be recorded and optimized during the isolation process. The values provided are hypothetical and serve as a template for data presentation.

| Parameter | Value | Unit | Method of Analysis |

| Starting Plant Material (Dried Aerial Parts) | 500 | g | Gravimetric |

| Crude Alkaloid Extract Yield | 25 | g | Gravimetric |

| This compound Yield (Post-PLC) | 15 | mg | Gravimetric/HPLC |

| Purity of Final Compound | >95 | % | HPLC/LC-MS |

| Retention Time (HPLC) | 8.5 | min | HPLC-UV |

| Molecular Weight (M+H)+ | 390.1392 | m/z | LC-HRMS |

Experimental Protocols

The following protocols are a composite of established methods for the isolation of alkaloids from Chelidonium majus. Researchers should optimize these steps for their specific laboratory conditions and equipment.

Plant Material and Extraction

-

Plant Material Preparation: Collect fresh aerial parts of Chelidonium majus during its flowering season. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder.

-

Acid-Base Extraction:

-

Macerate 500 g of the powdered plant material in 5 L of 0.5 M hydrochloric acid for 48 hours at room temperature with occasional stirring.

-

Filter the acidic extract through cheesecloth and then filter paper to remove solid plant material.

-

Basify the filtrate to a pH of 9-10 by the slow addition of concentrated ammonium (B1175870) hydroxide.

-

Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (B151607) (3 x 2 L).

-

Combine the chloroform fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of the target compound.

-

Column Chromatography (Initial Fractionation):

-

Prepare a silica (B1680970) gel column (e.g., 60-120 mesh) with a suitable solvent system, such as a gradient of chloroform and methanol (B129727).

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0 to 90:10 v/v).

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and a UV detector (254 nm and 366 nm).

-

Combine fractions that show a similar profile and contain the compound of interest.

-

-

Preparative Layer Chromatography (PLC) (Fine Purification):

-

Further purify the enriched fractions containing this compound using preparative layer chromatography (PLC) on silica gel plates (e.g., 0.5 mm thickness).[3]

-

Apply the concentrated fraction as a band onto the PLC plate.

-

Develop the plate using an optimized solvent system (e.g., chloroform:methanol:ammonia, 90:10:1 v/v/v).

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to this compound from the plate.

-

Elute the compound from the silica gel with a polar solvent like methanol.

-

Filter and evaporate the solvent to yield the purified compound.

-

Purity and Structural Confirmation

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated compound using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1H and 13C NMR to elucidate the chemical structure and confirm the identity of this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathway of this compound

Studies have shown that this compound (ADS) can trigger the production of proinflammatory cytokines through the activation of the ROS-JNK/ERK-NFκB signaling pathway.[4]

Caption: ADS-induced proinflammatory cytokine production pathway.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of this compound from Chelidonium majus. The outlined protocols, data presentation templates, and visual diagrams are intended to support researchers in their efforts to obtain this promising bioactive compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided signaling pathway offers a starting point for mechanistic studies. It is important to reiterate that the presented experimental procedures are generalized and will likely require optimization for specific laboratory settings.

References

6-Acetonyldihydrosanguinarine: A Technical Guide to its Synthesis, Bioactivity, and Relationship with Sanguinarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-acetonyldihydrosanguinarine, a derivative of the well-known benzophenanthridine alkaloid, sanguinarine (B192314). The document details the chemical relationship between these two compounds, outlines a likely synthetic pathway for this compound, and presents its reported biological activities, with a focus on its antifungal and potential anticancer properties. All quantitative data is summarized in structured tables for comparative analysis. Detailed experimental methodologies for key biological assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide serves as an in-depth resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents derived from natural products.

Introduction: The Link Between Sanguinarine and this compound

Sanguinarine is a polycyclic quaternary alkaloid sourced from plants such as the bloodroot (Sanguinaria canadensis) and Mexican prickly poppy (Argemone mexicana).[1] Its biosynthesis in plants starts with 4-hydroxyphenyl-acetaldehyde and dopamine, leading to the formation of dihydrosanguinarine (B1196270), its immediate precursor, which is then oxidized to sanguinarine.[1] Sanguinarine is known for its toxicity, acting on the Na+/K+-ATPase transmembrane protein.[1]

This compound is a synthetic derivative of sanguinarine, where an acetonyl group is attached to the C-6 position of the dihydrosanguinarine backbone. This modification from the planar, quaternary sanguinarine to a substituted, non-planar dihydro-derivative can significantly alter its biological activity and pharmacokinetic properties. The addition of the acetonyl group at the C-6 position is a key structural change that influences its interaction with biological targets.

Synthesis and Characterization

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from the synthesis of analogous C-6 substituted sanguinarine derivatives.

Proposed Synthetic Pathway

The synthesis likely involves the reaction of sanguinarine chloride with a nucleophile, in this case, the enolate of acetone.

Caption: Proposed synthesis of this compound.

Characterization

Characterization of this compound would rely on standard spectroscopic techniques. Based on the spectral data of the structurally similar compound, 6-acetonyl-N-methyl-dihydrodecarine, the following characteristic spectral features can be expected:

-

Infrared (IR) Spectroscopy: A strong absorption band around 1708 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the acetonyl group.

-

Mass Spectrometry (MS): The positive electrospray ionization mass spectrum (ESI-MS) would show a quasi-molecular ion [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons of the benzophenanthridine core, methoxy (B1213986) groups, the N-methyl group, and the protons of the acetonyl moiety (a singlet for the methyl protons and a multiplet for the methylene (B1212753) protons). A key signal would be the proton at C-6.

-

¹³C NMR would display signals for all carbons, with a distinctive downfield signal for the carbonyl carbon of the acetonyl group (around 207.6 ppm). HMBC correlations between the C-6 proton and the carbonyl carbon, as well as the methylene protons of the acetonyl group, would confirm the connectivity.

-

Biological Activity and Quantitative Data

This compound has been investigated for its biological activities, primarily its antifungal and potential anticancer effects.

Antifungal Activity

Derivatives of sanguinarine with substituents at the C-6 position have demonstrated significant antifungal activity against various phytopathogenic fungi.

Table 1: Antifungal Activity of 6-Substituted Sanguinarine Derivatives

| Compound | Target Fungi | Inhibition Rate (%) at 100 µg/mL | Reference |

| 6-alkoxydihydro derivatives | Valsa mali | 40.2 - 100 | [1] |

| Fusarium solani | 40.2 - 100 | [1] | |

| Coniothyrium lunata | 40.2 - 100 | [1] | |

| Pyricularia oryzae | 40.2 - 100 | [1] | |

| Alternaria alternata | 40.2 - 100 | [1] | |

| Fusarium vasinfectum | 40.2 - 100 | [1] | |

| Phomopsis sp. | 40.2 - 100 | [1] | |

| 6-cyanodihydro derivatives | Valsa mali | 40.2 - 100 | [1] |

| Fusarium solani | 40.2 - 100 | [1] | |

| Coniothyrium lunata | 40.2 - 100 | [1] | |

| Pyricularia oryzae | 40.2 - 100 | [1] | |

| Alternaria alternata | 40.2 - 100 | [1] | |

| Fusarium vasinfectum | 40.2 - 100 | [1] | |

| Phomopsis sp. | 40.2 - 100 | [1] |

Note: While specific data for this compound was not found in the cited source, the high activity of other C-6 substituted derivatives suggests its potential as an antifungal agent.

Anticancer Activity

Sanguinarine and its derivatives are known to possess anticancer properties. Studies on C-6 substituted analogs have provided insights into their structure-activity relationships.

Table 2: In Vitro Anticancer Activities of 6-Substituted Sanguinarine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 6-Cyano dihydrosanguinarine (CNS) | NB4 (Human promyelocytic leukemia) | 0.53 | [2] |

| MKN-45 (Human gastric adenocarcinoma) | 1.53 | [2] | |

| 6-Cyano dihydrochelerythrine (B1200217) (CNC) | NB4 | 1.85 | [2] |

| MKN-45 | 12.72 | [2] |

Note: The potent anticancer activity of the 6-cyano derivative suggests that the C-6 position is a viable site for modification to develop novel anticancer agents.

Experimental Protocols

General Protocol for In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is based on the methodology described for testing sanguinarine derivatives against phytopathogenic fungi.[1]

Caption: Workflow for the antifungal activity assay.

Procedure:

-

Media and Compound Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize. Dissolve the test compound (e.g., this compound) in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 100 µg/mL). Pour the mixture into sterile Petri dishes. A control plate containing DMSO without the test compound should also be prepared.

-

Inoculation: Once the agar has solidified, place a 5 mm diameter mycelial disc, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.

-

Incubation: Incubate the plates at 25±1 °C for 48-72 hours, or until the fungal growth in the control plate nearly covers the entire plate.

-

Measurement and Calculation: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage inhibition of mycelial growth using the following formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of its parent compound, sanguinarine, and other derivatives provide valuable insights into its potential modes of action.

Caption: Potential signaling pathways affected by this compound.

Sanguinarine and its derivatives are known to exert their biological effects through the modulation of several key signaling pathways, including:

-

NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of sanguinarine.

-

MAPK Signaling Pathway: Sanguinarine can modulate the activity of various components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition by sanguinarine derivatives can lead to anticancer effects.

-

Induction of Apoptosis: Sanguinarine can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

It is plausible that this compound shares some of these mechanisms of action, although the specific molecular targets and the potency of its effects may differ due to its structural modifications.

Conclusion

This compound represents an interesting synthetic derivative of sanguinarine with potential applications in the development of new antifungal and anticancer agents. Its synthesis from the readily available sanguinarine makes it an accessible target for further investigation. The available data on related C-6 substituted derivatives suggest that this position is a key site for modulating biological activity. Future research should focus on the detailed elucidation of its synthesis and purification, comprehensive evaluation of its biological activity against a wider range of targets, and in-depth studies of its mechanism of action and effects on cellular signaling pathways. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising compound.

References

- 1. In Vitro Antifungal Activity of Sanguinarine and Chelerythrine Derivatives against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Acetonyldihydrosanguinarine

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

6-Acetonyldihydrosanguinarine is a derivative of sanguinarine (B192314), a quaternary benzophenanthridine alkaloid found in various plants of the Papaveraceae family. Sanguinarine and its derivatives are subjects of extensive research due to their broad-spectrum biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It details proposed methodologies for its synthesis, purification, and analytical characterization based on established protocols for similar compounds. Furthermore, this document explores its putative mechanism of action by visualizing a key signaling pathway implicated in the bioactivity of related derivatives. This guide is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Properties

This compound is formed via the nucleophilic addition of an acetonyl group to the C6 position of the sanguinarine iminium cation. This transformation results in a dihydrosanguinarine (B1196270) backbone with an acetonyl substituent. While extensive experimental data for this specific derivative is not widely published, its core physicochemical properties can be calculated or inferred from the known properties of its parent compound, dihydrosanguinarine[1].

Chemical Structure

-

IUPAC Name: 13-methyl-6-(2-oxopropyl)-6,13-dihydro-[2][3]benzodioxolo[5,6-c][2][3]dioxolo[4,5-i]phenanthridine

-

Molecular Formula: C₂₃H₁₉NO₅

-

Canonical SMILES: CC(=O)CC1N(C)C2=CC3=C(C=C2C4=C1C=C5C(=C4)OCO5)OCO3

-

Parent Compound: Dihydrosanguinarine[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. It should be noted that while molecular weight and formula are exact, other parameters such as melting point and solubility are predictive and require experimental verification.

| Property | Value | Source |

| Molecular Weight | 389.40 g/mol | Calculated |

| Exact Mass | 389.12632 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Predicted: Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Inferred |

| pKa | Not determined | - |

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic addition reaction, a common strategy for derivatizing the C6 position of sanguinarine[4][5]. The electrophilic iminium bond (C=N+) of the sanguinarine cation is susceptible to attack by nucleophiles, such as the enolate of acetone (B3395972).

Proposed Synthetic Protocol

This protocol describes a one-pot reaction for the synthesis of this compound from sanguinarine chloride.

Materials:

-

Sanguinarine chloride (starting material)

-

Acetone (reagent and solvent)

-

Sodium hydroxide (B78521) (or other suitable base, e.g., potassium tert-butoxide)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) for reaction

-

Ethyl acetate (B1210297) (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sanguinarine chloride in a minimal amount of anhydrous solvent (e.g., THF).

-

Enolate Formation: In a separate flask, prepare the acetone enolate by reacting acetone with a strong base (e.g., sodium hydroxide) at a low temperature (0 °C to room temperature).

-

Nucleophilic Addition: Slowly add the freshly prepared acetone enolate solution to the stirred solution of sanguinarine chloride. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).

-

Reaction Quenching and Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude product using silica gel column chromatography to isolate this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps for the chemical synthesis and purification of this compound.

Analytical Characterization

To confirm the identity, purity, and structure of synthesized this compound, a combination of standard analytical techniques is required. These methods are widely applied in the analysis of natural products and their derivatives[3][6][7][8].

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector, monitoring at wavelengths relevant to the benzophenanthridine chromophore (e.g., 280 nm and 326 nm)[9].

-

Expected Outcome: A single major peak indicating a high degree of purity.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Mode: Positive ion mode.

-

Expected m/z: The protonated molecule [M+H]⁺ should be observed at approximately 390.1336, corresponding to the formula C₂₃H₂₀NO₅⁺.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide structural information by analyzing the fragmentation pattern, which would likely involve the loss of the acetonyl group and characteristic cleavages of the dihydrosanguinarine core[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structural elucidation.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Experiments:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the benzophenanthridine core, the N-methyl group, the methylenedioxy protons, and the protons of the acetonyl group (a singlet for the methyl protons and a multiplet for the methylene (B1212753) protons).

-

¹³C NMR: Will confirm the total number of carbons and show characteristic shifts for the carbonyl carbon of the acetonyl group, the aromatic carbons, and the aliphatic carbons of the core structure.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to confirm the precise attachment point and conformation of the acetonyl group at the C6 position.

-

Analytical Workflow Diagram

Caption: A decision-making flowchart for the analytical characterization of this compound.

Putative Biological Activity and Mechanism of Action

The biological activities of sanguinarine and its derivatives are primarily linked to their ability to modulate critical cellular signaling pathways[2]. Derivatives with substitutions at the C6 position have shown potent anti-cancer activity[4]. Specifically, a similar sanguinarine derivative was found to induce apoptosis in non-small cell lung cancer cells by inhibiting the Akt signaling pathway and increasing reactive oxygen species (ROS)[4]. It is plausible that this compound exhibits a similar mechanism of action.

Proposed Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis (programmed cell death). This compound may act as an inhibitor of this pathway, potentially by targeting Akt phosphorylation.

PI3K/Akt Signaling Pathway Diagram

Caption: Proposed mechanism showing this compound inhibiting Akt, leading to apoptosis and reduced cell survival.

Conclusion

This technical guide consolidates the predicted properties and plausible experimental methodologies for the study of this compound. While direct experimental data for this specific molecule is scarce, the information presented, derived from closely related sanguinarine derivatives, provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed protocols for synthesis and analysis, along with the putative mechanism of action, offer a valuable starting point for researchers aiming to investigate its potential as a therapeutic agent. Further empirical studies are essential to validate these predictions and fully elucidate the pharmacological profile of this promising compound.

References

- 1. Dihydrosanguinarine | C20H15NO4 | CID 124069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Antitumoral and Bactericidal Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

6-Acetonyldihydrosanguinarine CAS number and molecular weight

This technical guide provides a comprehensive overview of 6-Acetonyldihydrosanguinarine, a derivative of the benzophenanthridine alkaloid sanguinarine (B192314). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its chemical properties, biological context, and potential mechanisms of action.

Chemical and Physical Properties

This compound is a compound that has been isolated from the aerial parts of Chelidonium majus L., a plant belonging to the Papaveraceae family.[1] Its fundamental chemical and physical data are summarized below.

| Property | Value | Source |

| CAS Number | 37687-34-6 | [2][3] |

| Molecular Formula | C23H19NO5 | [2] |

| Molecular Weight | 389.40 g/mol | [1][2] |

| IUPAC Name | 1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one | [2] |

| Canonical SMILES | CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 | [2] |

| InChI Key | ONEHMWWDDDSJBB-UHFFFAOYSA-N | [2] |

Biological Context and Potential Therapeutic Relevance

This compound is a derivative of sanguinarine, a well-studied quaternary benzophenanthridine alkaloid. Sanguinarine is known for its broad spectrum of biological activities, including antitumor, anti-inflammatory, neuroprotective, and antimicrobial effects.[4] The biological activities of sanguinarine and its derivatives are primarily associated with their influence on various signaling pathways.[4]

Given its structural similarity to sanguinarine, this compound is likely to exhibit similar biological properties. The parent compound, sanguinarine, has been shown to interact with multiple cellular targets and signaling cascades, which are crucial in the pathogenesis of various diseases. Research into other isoquinoline (B145761) alkaloids from genera like Corydalis has also revealed significant biological activities, including acetylcholinesterase inhibition and anti-proliferative effects.[5][6]

Putative Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the mechanisms of its parent compound, sanguinarine, are well-documented. Sanguinarine is known to modulate several key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, NF-κB, TGF-β, MAPK, and Wnt/β-catenin.[4] The following diagram illustrates a generalized representation of the PI3K/Akt/mTOR pathway, a common target of sanguinarine and potentially its derivatives.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a sanguinarine derivative.

Experimental Protocols

4.1. General Isolation Protocol from Plant Material

-

Extraction: The dried and powdered aerial parts of the plant material (e.g., Chelidonium majus) are extracted with a suitable solvent, such as methanol (B129727) or ethanol, using maceration or Soxhlet extraction.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is acidified (e.g., with 5% HCl) and then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

-

Chromatographic Purification: The resulting alkaloid fraction is then subjected to chromatographic techniques for purification. This may involve column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.

4.2. General Workflow for In Vitro Biological Activity Screening

The following workflow can be employed to assess the biological activity of this compound.

Caption: A general workflow for the in vitro biological evaluation of a test compound.

Future Directions

Further research is required to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing and derivatization.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. plantaedb.com [plantaedb.com]

- 3. vegpharm.com [vegpharm.com]

- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Determining the Solubility of 6-Acetonyldihydrosanguinarine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of 6-acetonyldihydrosanguinarine. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on the requisite experimental protocols and the anticipated solubility characteristics based on its chemical nature as a sanguinarine (B192314) derivative.

Introduction to this compound

This compound is a derivative of sanguinarine, a benzophenanthridine alkaloid. Sanguinarine and its derivatives are known for their broad range of biological activities, making them subjects of interest in pharmaceutical research. Solubility is a critical physicochemical property that influences a compound's bioavailability, formulation, and efficacy. Therefore, understanding the solubility of this compound in various solvents is a foundational step in its preclinical development.

Alkaloids, as a class of compounds, generally exhibit solubility in organic solvents and are typically less soluble in water. The solubility of specific alkaloids can be influenced by factors such as their structural complexity, the presence of polar functional groups, and the pH of the solvent.

Predicted Solubility Profile

While specific experimental data for this compound is not available, its structure as a derivative of dihydrosanguinarine (B1196270) suggests it is a relatively non-polar molecule. It is anticipated to exhibit good solubility in common organic solvents and limited solubility in aqueous solutions.

Expected Solubility:

-

High Solubility: Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF)

-

Moderate Solubility: Ethanol, Methanol, Acetonitrile, Chloroform

-

Low to Insoluble: Water, Hexane

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, standardized experimental protocols must be employed. The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Glass flasks with stoppers

-

Shaking incubator or water bath with shaker

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, remove the flasks and allow them to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Isothermal Dissolution Method

This method is used to determine the solubility of a compound by monitoring the dissolution process over time.

Objective: To measure the rate and extent of dissolution of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostat

-

Laser monitoring system or UV-Vis probe

Procedure:

-

Setup: Place a known volume of the solvent in the jacketed vessel and maintain a constant temperature using the thermostat.

-

Dissolution: Add a known mass of this compound to the solvent while stirring.

-

Monitoring: Continuously monitor the concentration of the dissolved compound in the solvent using an in-situ method like a UV-Vis probe or by periodically taking samples for analysis.

-

Equilibrium: The concentration will increase over time and plateau once saturation is reached. This plateau concentration represents the solubility of the compound.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to facilitate comparison across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Data to be determined | ||||

| Data to be determined | ||||

| Data to be determined |

Relevant Signaling Pathways

Sanguinarine, the parent compound, is known to interact with several cellular signaling pathways, which is often the basis for its therapeutic potential.[3][4] Researchers studying this compound may find its effects are mediated through similar pathways.

Caption: Potential signaling pathways modulated by sanguinarine derivatives.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Acetonyldihydrosanguinarine literature review

An In-depth Technical Guide on 6-Acetonyldihydrosanguinarine and Related Benzophenanthridine Alkaloids

Introduction

Benzophenanthridine alkaloids, a class of isoquinoline (B145761) alkaloids found in various plant species such as Sanguinaria canadensis (bloodroot), are renowned for their wide spectrum of biological activities. Among these, sanguinarine (B192314) is the most extensively studied, demonstrating potent antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic potential of sanguinarine and its derivatives has garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive review of the existing literature on sanguinarine and its key derivatives, including dihydrosanguinarine (B1196270) and 6-methoxydihydrosanguinarine (B162190). Due to a notable gap in the scientific literature regarding this compound, this document will synthesize data from its closest structural analogs to provide a foundational understanding and highlight future research directions. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of molecular pathways.

Sanguinarine and Its Derivatives: A Comparative Overview

Sanguinarine and its reduced form, dihydrosanguinarine, are central to the biochemistry of this alkaloid family. Dihydrosanguinarine serves as the direct precursor in the biosynthesis of sanguinarine.[1] While both exhibit biological activity, sanguinarine is reported to be significantly more toxic.[1] Chemical modifications to the sanguinarine scaffold, such as the addition of a methoxy (B1213986) group to form 6-methoxydihydrosanguinarine (6-MDS), have been explored to modulate potency and understand structure-activity relationships. These derivatives have shown significant potential as anticancer agents, primarily through the induction of apoptosis and autophagy.[2][3]

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of sanguinarine and its derivatives have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The data below is compiled from various studies to facilitate a comparative analysis.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Sanguinarine | HL-60 | Human Promyelocytic Leukemia | 0.9 µM (4h exposure) | [4] |

| Sanguinarine | A375 | Melanoma | 0.11 µg/mL | [5] |

| Sanguinarine | SK-MEL-3 | Melanoma | 0.54 µg/mL | [5] |

| Dihydrosanguinarine | HL-60 | Human Promyelocytic Leukemia | >20 µM (24h exposure) | [4] |

| 6-Methoxydihydrosanguinarine (6ME) | HT29 | Colon Carcinoma | 5.0 ± 0.2 µM | [6] |

| 6-Methoxydihydrosanguinarine | MCF-7 | Breast Cancer | <20 µM | [7] |

| 6-Acetonyldihydrochelerythrine | HCT116 | Colon Carcinoma | Potent, higher than 5-FU | [5] |

| 6-Acetonyldihydrochelerythrine | SW620 | Colon Carcinoma | Potent, higher than 5-FU | [5] |

Mechanism of Action: Induction of Cell Death

The primary mechanism underlying the anticancer effects of sanguinarine and its derivatives is the induction of programmed cell death, or apoptosis. This process is tightly regulated and involves a cascade of molecular events.

Apoptosis Induction by Sanguinarine

Sanguinarine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[4][8] Key events include the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, modulation of the Bcl-2 family of proteins, and the activation of caspases.[4][9][10] Sanguinarine treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and c-FLIP, and the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[9][10] The activation of caspase-3 results in the cleavage of critical cellular substrates, such as poly(ADP ribose) polymerase (PARP), ultimately leading to DNA fragmentation and cell death.[9]

PI3K/AKT/mTOR Pathway Inhibition by 6-Methoxydihydrosanguinarine

Recent studies on 6-methoxydihydrosanguinarine (6-MDS) have revealed its ability to induce both apoptosis and autophagy in breast cancer cells.[3] This dual mechanism is mediated by the accumulation of ROS, which in turn suppresses the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition by 6-MDS enhances the pro-apoptotic and autophagic effects.[3]

Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section details the standard methodologies used to assess the biological activities of these alkaloids.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-